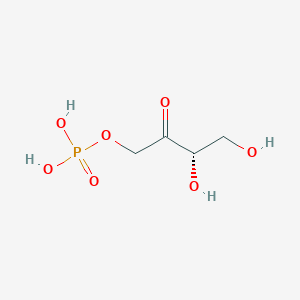

L-erythrulose 1-phosphate

Description

Properties

CAS No. |

16409-92-0 |

|---|---|

Molecular Formula |

C4H9O7P |

Molecular Weight |

200.08 g/mol |

IUPAC Name |

[(3S)-3,4-dihydroxy-2-oxobutyl] dihydrogen phosphate |

InChI |

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3,5-6H,1-2H2,(H2,8,9,10)/t3-/m0/s1 |

InChI Key |

TZCZUVPSFJZERP-VKHMYHEASA-N |

SMILES |

C(C(C(=O)COP(=O)(O)O)O)O |

Isomeric SMILES |

C([C@@H](C(=O)COP(=O)(O)O)O)O |

Canonical SMILES |

C(C(C(=O)COP(=O)(O)O)O)O |

Synonyms |

erythrulose 1-phosphate |

Origin of Product |

United States |

Scientific Research Applications

Metabolic Engineering

L-Eu1P plays a crucial role in the design of synthetic pathways for the assimilation of one-carbon (C1) substrates, such as formaldehyde. Recent studies have demonstrated the establishment of an erythrulose monophosphate (EuMP) cycle that efficiently assimilates formaldehyde into biomass using engineered E. coli strains. The core reaction involves the condensation of formaldehyde with dihydroxyacetone phosphate (DHAP) to produce L-Eu1P, catalyzed by erythrulose 1-phosphate synthase (EPS) .

Case Study: EuMP Cycle in E. coli

- Objective: Develop a synthetic pathway for formaldehyde assimilation.

- Methodology: Integration of the EuMP cycle into E. coli through adaptive laboratory evolution.

- Results: The engineered strains successfully converted formaldehyde into L-Eu1P, demonstrating high energy efficiency and potential for bioproduct yields .

Biomanufacturing

The application of L-Eu1P extends to biomanufacturing processes, particularly in the production of erythritol and other sugar alcohols. Mutant yeast strains have been developed to enhance the productivity and yield of erythritol and L-erythrulose through genetic modifications .

Table: Comparison of Yeast Strains for Erythritol Production

| Strain Type | Erythritol Yield (%) | Erythrulose Yield (%) | Genetic Modifications |

|---|---|---|---|

| Wild-type | 10 | 2 | None |

| Mutant A | 25 | 5 | Overexpression of EYD1 gene |

| Mutant B | 30 | 7 | Knockout of competing pathways |

Microbial Metabolism

L-Eu1P is integral in microbial metabolism, particularly in the catabolism of erythritol by certain bacteria such as Propionibacterium pentosaceum. In this context, L-Eu1P acts as an intermediate that facilitates the conversion of erythritol to D-erythrose 4-phosphate, which is further processed in metabolic pathways .

Case Study: Erythritol Catabolism Pathway

- Organism: Propionibacterium pentosaceum

- Findings: The metabolism involves several steps where L-Eu1P is phosphorylated and converted into other metabolites essential for energy production .

Biosynthesis Pathways

L-Eu1P is also involved in biosynthetic pathways leading to the production of pentose phosphates from erythritol derivatives. This pathway is significant for generating precursors necessary for nucleotide synthesis and other biosynthetic processes .

Table: Key Reactions Involving L-Eu1P

| Reaction | Enzyme | Product |

|---|---|---|

| Formaldehyde + DHAP → L-Eu1P | Erythrulose 1-phosphate synthase | L-Erythrulose 1-phosphate |

| L-Eu1P → D-Erythrose 4-phosphate | Erythrulose phosphate isomerase | D-Erythrose 4-phosphate |

Comparison with Similar Compounds

Research Findings and Controversies

- Revised Pathway in M. smegmatis : Initial studies misassigned LerK as a kinase producing L-erythrulose 4-phosphate. Corrections show LerK phosphorylates L-erythrulose to L-Eu1P, which LerI isomerizes to D-erythrulose 4-phosphate .

Preparation Methods

Classic Rabbit Muscle Aldolase Approach

The foundational method for L-Eu1P synthesis involves crystalline rabbit muscle aldolase (EC 4.1.2.13), which catalyzes the condensation of dihydroxyacetone phosphate (DHAP) and formaldehyde into L-Eu1P. This one-step reaction proceeds under mild aqueous conditions (pH 7.4–7.8, 25–37°C) and exhibits high stereoselectivity for the L-erythrulose configuration. The reaction mechanism follows a Schiff base intermediate formation between DHAP and the aldolase’s active-site lysine residue, facilitating nucleophilic attack by formaldehyde.

Key advantages of this method include:

-

High purity : The product was validated via constancy of specific activity (14C-labeling) and derivative formation (phenylosazone and o-nitrophenylhydrazone).

-

Scalability : Milligram-scale synthesis is achievable with 70–85% yields under optimized DHAP excess (2:1 molar ratio to formaldehyde).

However, challenges include DHAP instability in aqueous solutions and the need for enzymatic dephosphorylation if free L-erythrulose is desired.

Engineered Bacterial Aldolase Systems with Epimerization

Recent advances employ recombinant Escherichia coli systems expressing bacterial aldolases (e.g., FucA from E. coli or RhaD from Salmonella enterica) paired with D-erythrulose 1-phosphate 3-epimerase (EryC). These aldolases initially produce D-Eu1P, which EryC converts to L-Eu1P via stereochemical inversion at C3. This two-enzyme system operates within synthetic metabolic pathways (e.g., the erythrulose monophosphate cycle) and demonstrates:

-

In vivo functionality : FucA-expressing strains assimilated formaldehyde at rates up to 5 mM sarcosine, with L-Eu1P flux confirmed via 13C-tracing.

-

Thermodynamic feasibility : Max-min driving force (MDF) analysis confirmed a favorable Gibbs free energy profile (−15.2 kJ/mol).

A critical limitation is formaldehyde toxicity above 10 mM, necessitating tight concentration control during fed-batch cultivation.

Analytical Validation of L-Erythrulose 1-Phosphate

Chromatographic Profiling

Both ion-exchange chromatography (IEC) and high-performance liquid chromatography (HPLC) are employed to resolve L-Eu1P from reaction mixtures. IEC using DEAE-Sephadex A-25 resolves phosphorylated intermediates with >95% purity, while reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) confirms retention time consistency.

Isotopic Labeling and Derivative Analysis

14C-labeled L-Eu1P synthesized from [1-14C]- or [2-14C]DHAP enables radiochemical purity assessment. Specific activity remains constant (e.g., 2.15 × 10^6 dpm/μmol) through derivative formation (e.g., L-erythrulose phenylosazone).

Comparative Analysis of Synthesis Methods

Q & A

Q. What enzymatic methods are used to synthesize L-erythrulose 1-phosphate, and how can their efficiency be validated experimentally?

this compound is synthesized via L-erythrulose 1-kinase (EC 2.7.1.209), which catalyzes the phosphorylation of L-erythrulose using ATP . To validate efficiency, researchers should:

- Quantify ATP/ADP ratios using HPLC or spectrophotometric assays.

- Monitor reaction progress with thin-layer chromatography (TLC) for sugar-phosphate separation .

- Cross-reference results with historical synthesis protocols (e.g., Gillett & Ballou, 1963) to confirm product identity via NMR or mass spectrometry .

Q. How can this compound be detected and quantified in biological samples?

Methodological approaches include:

- TLC with phosphate-specific stains (e.g., molybdate blue) for preliminary identification .

- HPLC-MS/MS after dephosphorylation (e.g., using hydrogen fluoride) to enhance sensitivity, as demonstrated for sphingosine 1-phosphate .

- Enzymatic assays coupled with NADH/NAD+ detection systems, adapted from metabolic pathway analyses of similar phosphorylated sugars .

Q. What is the metabolic role of this compound in cellular systems?

While direct pathways are less characterized, parallels can be drawn to 2-deoxyribose 1-phosphate metabolism, where phosphorylated sugars act as intermediates in nucleotide salvage pathways . Researchers should:

- Use isotopic labeling (e.g., ¹⁴C-L-erythrulose) to track incorporation into downstream metabolites.

- Compare kinetic data with structurally similar compounds (e.g., mannose 1-phosphate) to infer enzymatic interactions .

Advanced Research Questions

Q. How do substrate specificity and enzyme kinetics of L-erythrulose 1-kinase vary under different pH and temperature conditions?

Advanced experimental design requires:

- pH-dependent activity assays using buffers across a physiological range (pH 6.0–8.0) to identify optimal conditions .

- Thermostability studies via circular dichroism (CD) spectroscopy to assess structural integrity at elevated temperatures.

- Competitive inhibition assays with analogs (e.g., D-erythrulose 1-phosphate) to evaluate active-site specificity .

Q. What strategies resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in data (e.g., solubility, ΔG of hydrolysis) may arise from purity issues or methodological variability. Researchers should:

- Replicate synthesis protocols from foundational studies (e.g., Gillett & Ballou, 1963) using modern purification techniques (e.g., ion-exchange chromatography) .

- Validate thermodynamic measurements via isothermal titration calorimetry (ITC) and compare with computational models (e.g., density functional theory).

Q. How can this compound be integrated into studies of sphingosine 1-phosphate (S1P) signaling pathways?

Although structurally distinct, methodological frameworks from S1P research can be adapted:

- Use CRISPR/Cas9-modified cell lines to explore cross-talk between this compound and S1P receptors .

- Apply LC-MS/MS protocols optimized for S1P quantification, adjusting mobile phases for polar phosphorylated sugars .

Methodological Best Practices

Q. What criteria ensure the reproducibility of this compound synthesis in independent laboratories?

- Detailed documentation : Provide molar ratios, incubation times, and purification steps (e.g., Gillett & Ballou’s 1963 protocol) .

- Batch-to-batch validation : Use NMR to confirm consistency in product stereochemistry and purity .

- Open-data sharing : Deposit raw chromatograms and kinetic datasets in repositories like Zenodo for peer validation.

Q. How can researchers address challenges in distinguishing this compound from its D-isomer in mixed samples?

- Chiral chromatography : Employ columns with cyclodextrin-based stationary phases.

- Enzymatic discrimination : Use isomer-specific kinases or phosphatases in coupled assays .

- Polarimetric analysis : Measure optical rotation (e.g., [α]D²⁵) and compare with literature values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.